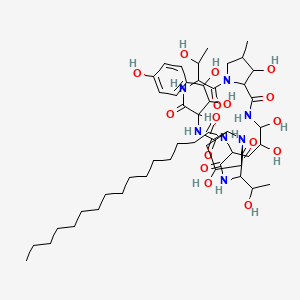
Aculeacin A from aspergillus aculeatus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aculeacin A from aspergillus aculeatus are a group of antifungal lipopeptides isolated from the fungus Aspergillus aculeatus. These compounds are part of the echinocandin family, which are known for their potent antifungal properties. This compound exhibit strong activity against various fungal pathogens, making them valuable in medical and agricultural applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aculeacin A from aspergillus aculeatus are typically produced through fermentation processes involving Aspergillus aculeatus. The fermentation broth is extracted with methanol, and the extract is concentrated to remove methanol. The antibiotics are then extracted with n-butanol, decolorized with charcoal, and concentrated. The antibiotics are precipitated by adding n-hexane to the butanol solution, yielding a crude powder .
Industrial Production Methods
Industrial-scale production of aculeacins involves optimizing fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability. The fermentation process is followed by extraction and purification steps to isolate the desired aculeacin compounds .
Análisis De Reacciones Químicas
Types of Reactions
Aculeacin A from aspergillus aculeatus undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aculeacins to enhance their antifungal properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of aculeacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of aculeacins include derivatives with enhanced antifungal activity. These derivatives are often more potent and have improved pharmacokinetic properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Aculeacin A from aspergillus aculeatus have a wide range of scientific research applications:
Chemistry: this compound are used as model compounds to study the structure-activity relationship of lipopeptides.
Biology: In biological research, aculeacins are used to study fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: this compound are explored as potential therapeutic agents for treating fungal infections.
Mecanismo De Acción
Aculeacin A from aspergillus aculeatus exert their antifungal effects by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The primary molecular target of aculeacins is the β-1,3-glucan synthase enzyme .
Comparación Con Compuestos Similares
Aculeacin A from aspergillus aculeatus are similar to other echinocandin compounds such as echinocandin B, caspofungin, micafungin, and anidulafungin. aculeacins have unique structural features, such as different acyl-moieties, which contribute to their distinct antifungal properties . Other similar compounds include mulundocandins and pneumocandins, which also inhibit β-1,3-glucan synthase but have variations in their peptide and lipid components .
Conclusion
This compound are a valuable group of antifungal lipopeptides with significant potential in various scientific and industrial applications. Their unique mechanism of action and structural diversity make them important tools for studying fungal biology and developing new antifungal therapies.
Propiedades
Fórmula molecular |
C50H81N7O16 |
|---|---|
Peso molecular |
1036.2 g/mol |
Nombre IUPAC |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71) |
Clave InChI |
YKPHLXGEPNYRPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


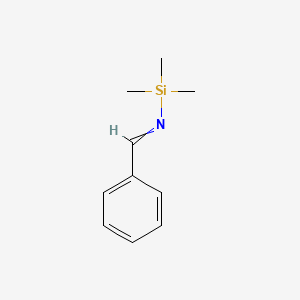
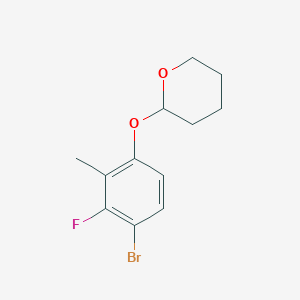
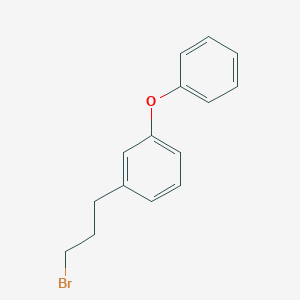
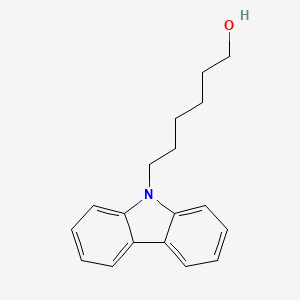
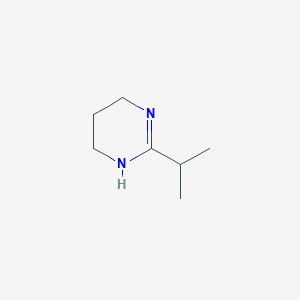
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)
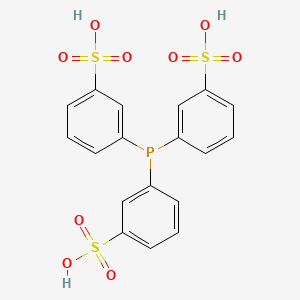



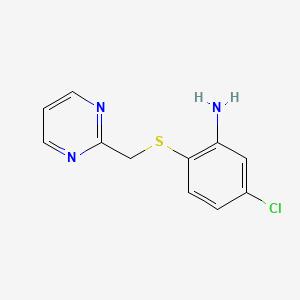
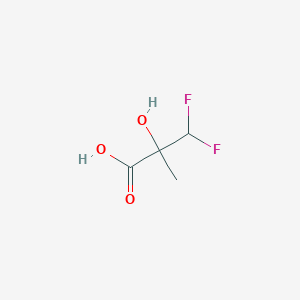
![[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol](/img/structure/B8695904.png)
